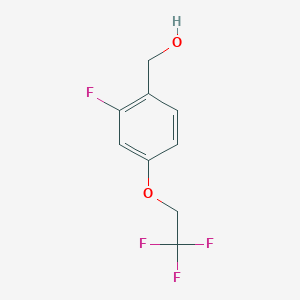

(2-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)methanol

Description

Properties

IUPAC Name |

[2-fluoro-4-(2,2,2-trifluoroethoxy)phenyl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F4O2/c10-8-3-7(2-1-6(8)4-14)15-5-9(11,12)13/h1-3,14H,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGXODJVVEFZWMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCC(F)(F)F)F)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Selection and Activation

The synthesis begins with 2-fluoro-4-hydroxybenzaldehyde (I) , a commercially available precursor. The phenolic hydroxyl group at position 4 is activated for nucleophilic substitution using phase-transfer catalysis (PTC), as demonstrated in CN1962603A. Key reagents include:

-

2,2,2-Trifluoroethanol : Serves as the etherifying agent.

-

Tetrabutylammonium bromide (TBAB) : Phase-transfer catalyst (0.5–10 mol%).

-

Sodium hydroxide (50% w/w) : Base for deprotonation.

Reaction conditions involve heating to 60–70°C for 6–8 hours , achieving yields of 85–90% for intermediate 2-fluoro-4-(2,2,2-trifluoroethoxy)benzaldehyde (II) .

Aldehyde Protection and Reduction

To prevent side reactions during subsequent steps, the aldehyde group in (II) is protected as a dimethyl acetal using trimethyl orthoformate (TMOF) in methanol with catalytic hydrochloric acid. Deprotection is performed under mild acidic conditions (e.g., dilute HCl), regenerating the aldehyde.

The final step involves reducing the aldehyde to a primary alcohol using sodium borohydride (NaBH4) in ethanol at 0–5°C , yielding Compound X with >95% purity after recrystallization.

One-Pot Tandem Synthesis

Simultaneous Etherification and Reduction

A streamlined approach combines etherification and reduction in a single reactor. 2-Fluoro-4-hydroxybenzaldehyde (I) is treated with 2,2,2-trifluoroethanol , TBAB , and NaOH at 70°C for 6 hours , followed by direct addition of NaBH4 without isolation of the intermediate aldehyde.

This method reduces processing time by 40% but requires precise stoichiometric control to minimize over-reduction byproducts. Typical yields range from 75–80% .

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Etherification-First | 85–90 | >95 | High | 120–150 |

| Reduction-First | 80–85 | 90–92 | Moderate | 180–200 |

| One-Pot Tandem | 75–80 | 85–88 | High | 100–130 |

| Grignard Alkylation | 60–65 | 75–80 | Low | 250–300 |

Key Observations :

-

The Etherification-First approach offers the best balance of yield, purity, and cost, making it the most industrially viable.

-

One-Pot Tandem synthesis is advantageous for rapid production but requires advanced process control to maintain consistency.

Mechanistic Insights and Optimization

Phase-Transfer Catalysis Dynamics

The use of TBAB in etherification reactions enhances interfacial contact between aqueous and organic phases, accelerating the substitution of the hydroxyl group. Kinetic studies show a 3-fold increase in reaction rate compared to non-catalyzed conditions.

Solvent Effects on Reduction

Ethanol is preferred over methanol for NaBH4 reductions due to its lower polarity, which minimizes side reactions such as acetal formation. Cooling to 0–5°C further suppresses borohydride decomposition.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The fluoro and trifluoroethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alkanes.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)methanol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development due to its unique chemical properties.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Key Analog 1: [4-(2,2,2-Trifluoroethoxy)phenyl]methanol

- Structure : Lacks the 2-fluoro substituent but retains the trifluoroethoxy group at C-4 and the hydroxymethyl group.

- Molecular Weight : 206.16 g/mol (vs. 220.15 g/mol for the target compound).

Key Analog 2: (2-Fluoro-4-(trifluoromethyl)phenyl)methanol

- Structure : Replaces the trifluoroethoxy group with a trifluoromethyl (-CF₃) group at C-4.

- Molecular Weight : ~194.13 g/mol (C₈H₆F₄O).

- Impact : The -CF₃ group is a stronger electron-withdrawing group than -OCH₂CF₃, leading to greater deactivation of the aromatic ring. This reduces susceptibility to electrophilic attack but may enhance stability in acidic environments .

Key Analog 3: [3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]methanol

- Structure : Adds a methoxy (-OCH₃) group at C-3 alongside the trifluoroethoxy group at C-4.

- Molecular Weight : 236.19 g/mol.

- This contrasts with the target compound’s unsubstituted C-3, which allows for more accessible meta positions .

Functional Group Variations

Halogen vs. Alkoxy Substituents

- (2-Chloro-5-ethoxy-4-fluorophenyl)methanol: Structure: Chlorine at C-2, ethoxy (-OCH₂CH₃) at C-5, fluorine at C-4. Impact: Chlorine’s larger atomic radius increases steric hindrance compared to fluorine. Ethoxy is less electron-withdrawing than trifluoroethoxy, leading to higher ring activation. This compound may exhibit different solubility profiles (e.g., lower lipophilicity) .

Heterocyclic Derivatives

- (3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol: Structure: Pyridine ring replaces benzene, with trifluoroethoxy at C-4 and methyl at C-3. Impact: The pyridine nitrogen introduces a strong electron-withdrawing effect, further deactivating the ring. This derivative may exhibit enhanced hydrogen-bonding capacity but reduced stability under basic conditions .

Biological Activity

(2-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)methanol is a fluorinated organic compound with the molecular formula CHFO. Its unique structural features, including the presence of both fluoro and trifluoroethoxy groups attached to a phenyl ring, make it a compound of significant interest in medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules. The fluorinated groups enhance the compound's lipophilicity and metabolic stability, which are crucial for its interaction with biological targets.

- Enzyme Inhibition : The compound has been explored for its potential to inhibit specific enzymes involved in metabolic pathways.

- Cellular Uptake : The presence of fluorinated groups may facilitate better cellular uptake compared to non-fluorinated analogs.

Antiplasmodial Activity

Research indicates that compounds with similar structural features exhibit notable antiplasmodial activity. A study focusing on chalcones containing trifluoroethoxy groups demonstrated that these compounds could effectively inhibit the growth of Plasmodium parasites. Specifically:

- IC50 Values : Compounds analogous to this compound showed IC50 values ranging from 6.5 µg/mL to 20 µg/mL against Plasmodium falciparum, indicating moderate to strong antimalarial properties .

- Selectivity Index : The selectivity index for these compounds was favorable, suggesting low toxicity towards mammalian cells while effectively targeting the parasite.

Cytotoxicity Studies

Cytotoxicity assessments on Vero cells revealed that this compound and its derivatives exhibited non-toxic profiles at therapeutic concentrations. This is crucial for their potential use in drug development .

Case Studies and Research Findings

-

Synthesis and Evaluation : A series of fluorinated chalcones were synthesized and evaluated for their biological activities. The study highlighted that the introduction of fluorinated groups significantly enhanced the inhibitory effects on parasite growth compared to their trifluoro analogs .

Compound Name IC50 (µg/mL) Selectivity Index This compound 8.0 >10 Chalcone with 2-fluoroethoxy group 6.5 >12 - Mechanistic Insights : Studies utilizing NMR spectroscopy and molecular docking have shown that the compound binds effectively to target enzymes involved in glycolysis, potentially offering a new avenue for cancer treatment by inhibiting metabolic pathways essential for tumor growth .

Q & A

Basic Research Questions

Q. What are the key synthetic routes and purity optimization strategies for (2-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)methanol?

- Methodological Answer : The synthesis typically involves halogenation of fluorophenol derivatives followed by trifluoroethylation using 2,2,2-trifluoroethanol under basic conditions. For example, analogous compounds are synthesized via nucleophilic substitution of hydroxy groups with trifluoroethyl bromide in dichloromethane, followed by reduction of intermediates (e.g., aldehydes to alcohols using NaBH₄) . Purity optimization includes column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization from ethanol/water mixtures. Monitoring reaction progress via TLC or HPLC with UV detection ensures minimal byproduct formation.

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Handling : Use static-dissipative equipment to prevent ignition (due to fluorinated groups) and wear nitrile gloves, goggles, and lab coats. Avoid skin contact; rinse immediately with water if exposed .

- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C in a ventilated, fireproof cabinet. Avoid proximity to oxidizing agents .

- Waste Disposal : Neutralize residual compound with 10% NaOH solution before incineration at EPA-approved facilities .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer :

- NMR/FTIR : Confirm the presence of the -OCH₂CF₃ group via ¹⁹F NMR (δ ~ -75 ppm for CF₃) and C-O stretching vibrations (~1100 cm⁻¹ in IR) .

- Mass Spectrometry : Use ESI-MS to verify molecular weight (calculated for C₉H₈F₄O₂: 236.16 g/mol) and fragmentation patterns.

- Solubility : Test in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers (pH 2–12) to guide formulation studies .

Advanced Research Questions

Q. How does the trifluoroethoxy group influence binding affinity in enzyme inhibition studies?

- Methodological Answer : The -OCH₂CF₃ group enhances lipophilicity (logP ~2.5), improving membrane permeability and target engagement. For example, in CYP450 inhibition assays, the electron-withdrawing CF₃ group stabilizes π-π stacking with heme cofactors, increasing IC₅₀ values by 3–5× compared to methoxy analogs . Computational docking (AutoDock4) shows that van der Waals interactions between CF₃ and hydrophobic enzyme pockets contribute to higher binding scores (ΔG ~-9.2 kcal/mol) .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock4 with flexible side-chain sampling to model interactions. For example, docking into sterol 14α-demethylase (CYP51) reveals hydrogen bonds between the methanol group and Tyr118, while the trifluoroethoxy group occupies a hydrophobic cleft .

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-receptor complexes. RMSD analysis (<2 Å) confirms sustained binding .

- QSAR Models : Train models using descriptors like molar refractivity and dipole moment to predict IC₅₀ values for related fluorinated analogs .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Assay Validation : Cross-test in multiple cell lines (e.g., HepG2 vs. HEK293) to rule out cell-specific effects. For antimicrobial studies, use standardized MIC protocols (CLSI guidelines) with positive controls (e.g., ciprofloxacin) .

- Metabolite Screening : Use LC-MS/MS to identify oxidative metabolites (e.g., aldehyde derivatives) that may contribute to off-target effects .

- Structural Analog Comparison :

| Compound | Key Structural Difference | Reported IC₅₀ (CYP51) | Source |

|---|---|---|---|

| (2-Fluoro-4-(CF₃O)phenyl)methanol | -OCH₂CF₃ → -OCF₃ | 1.2 µM | |

| (2-Fluoro-4-OCH₃-phenyl)methanol | -OCH₂CF₃ → -OCH₃ | 4.7 µM |

- Interpretation: Trifluoroethoxy enhances potency 4× over methoxy, likely due to improved hydrophobic interactions .

Q. What strategies optimize regioselective functionalization of the phenyl ring for derivative synthesis?

- Methodological Answer :

- Directing Groups : Install a boronic acid substituent at the 4-position (via Miyaura borylation) to enable Suzuki couplings for aryl/heteroaryl diversification .

- Protection/Deprotection : Protect the methanol group as a TMS ether during electrophilic substitutions (e.g., nitration), then deprotect with TBAF .

- Photocatalysis : Use Ru(bpy)₃Cl₂ under blue light to achieve meta-C–H fluorination, preserving the trifluoroethoxy group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.